molecular formula C15H22O2 B3039197 Debilone CAS No. 26808-51-5

Debilone

Cat. No.: B3039197
CAS No.: 26808-51-5
M. Wt: 234.33 g/mol
InChI Key: ALMYSFNKELLWOO-UHFFFAOYSA-N
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Description

Debilon is a diterpene compound that can be isolated from the roots and rhizomes of Nardostachys chinensis . It is a natural product with a molecular formula of C15H22O2 .


Molecular Structure Analysis

Debilon has a molecular weight of 234.33 g/mol . Its chemical name is (1aR,3R,7R,7aR,7bS)-3-hydroxy-1,1,7,7a-tetramethyl-1a,2,3,6,7,7b-hexahydrocyclopropa [a]naphthalen-5-one . The structure of Debilon includes a cyclopropane ring fused with a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .


Physical and Chemical Properties Analysis

Debilon appears as a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Modular Degron Library for Synthetic Circuits in Mammalian Cells

  • Application : A study by Chassin et al. (2019) developed a library of destabilizing tags (degrons) for precise regulation of protein expression profiles in mammalian cells. This library allows for the modulation of protein half-lives, demonstrating its potential in fine-tuning gene expression systems and synthetic biological systems in mammalian cells (Chassin et al., 2019).

Light Induced DEP for Immobilizing and Orienting Bacteria

  • Application : Miccio et al. (2016) explored an innovative dielectrophoretic (DEP) approach using ferroelectric iron-doped lithium niobate crystals. This method can immobilize and orient bacteria like Escherichia coli, indicating potential applications in health-care, food-enterprise, detection, and patterning applications (Miccio et al., 2016).

Dielectrophoresis for Bioparticle Manipulation

  • Application : Qian et al. (2014) provide an overview of the use of DEP in various biomedical applications, including clinical diagnosis, disease treatment, drug development, cell sorting, and more. The review highlights the versatility and effectiveness of DEP in manipulating biological particles (Qian et al., 2014).

DEP in Biomedical Sciences

  • Application : Rahman et al. (2017) review the use of DEP in biomedical sciences, emphasizing its role as a label-free, accurate, fast, low-cost diagnostic technique. The paper discusses the potential applications of DEP in medical research, diagnostics, and environmental studies (Rahman et al., 2017).

Applications of DEP from 2010 to 2020

  • Application : Sarno et al. (2020) review the developments in DEP technologies, focusing on their applications in biotechnology, medical diagnostics, and microfabrication. The review outlines the progress in DEP applications and identifies potential areas for future research (Sarno et al., 2020).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for Debilon suggests that in case of contact with eyes or skin, the affected area should be flushed with plenty of water . If ingested or inhaled, medical attention should be sought immediately . It’s always important to handle chemicals like Debilon with appropriate safety measures.

Mechanism of Action

Target of Action

Debilone, also known as Nabilone , is a synthetic form of delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis (marijuana). Its primary targets are the Cannabinoid-1 (CB1R) and Cannabinoid-2 (CB2R) receptors . These receptors are widely distributed throughout the central and peripheral nervous system and play a role in many physiological processes such as inflammation, cardiovascular function, learning, pain, memory, stress and emotional regulation, and the sleep/wake cycle .

Mode of Action

Although structurally distinct from THC, this compound mimics THC’s structure and pharmacological activity through weak partial agonist activity at CB1R and CB2R receptors . It is considered to be twice as active as Δ⁹-THC . The interaction with these receptors leads to changes in the body’s physiological processes.

Biochemical Pathways

It is known that cannabinoids like this compound interact with the endocannabinoid system of the body . This system plays a role in many physiological processes, and the interaction of this compound with this system can lead to changes in these processes.

Pharmacokinetics

It is known that the physicochemical parameters of a drug strongly influence its adme properties . More research is needed to provide detailed information on the ADME properties of this compound.

Result of Action

It is known that cannabinoids like this compound can have complex effects on the central nervous system (cns) . More research is needed to provide detailed information on the molecular and cellular effects of this compound’s action.

Action Environment

It is known that the pharmacological properties of cannabinoids like this compound can vary largely across different medical cannabis products . More research is needed to provide detailed information on how environmental factors influence this compound’s action.

Biochemical Analysis

Biochemical Properties

Debilone plays a crucial role in various biochemical reactions. It interacts with cannabinoid receptors, specifically Cannabinoid-1 (CB1R) and Cannabinoid-2 (CB2R) receptors . These receptors are part of the endocannabinoid system, which is widely distributed throughout the central and peripheral nervous system. This compound’s interaction with these receptors results in partial agonist activity, mimicking the effects of Δ⁹-THC . This interaction influences numerous physiological processes, including inflammation, cardiovascular function, learning, pain, memory, stress, and emotional regulation .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by interacting with the endocannabinoid system, which plays a role in cell signaling pathways, gene expression, and cellular metabolism . This compound’s interaction with CB1R and CB2R receptors affects the central nervous system, leading to changes in mood, cognition, and perception . Additionally, it has been shown to improve appetite and nutritional status in patients with advanced lung cancer .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with cannabinoid receptors. This compound acts as a weak partial agonist at CB1R and CB2R receptors, which are components of the endocannabinoid system . This interaction leads to the modulation of various physiological processes, including pain relief, anti-inflammatory effects, and appetite stimulation . This compound’s effects are mediated through changes in gene expression and enzyme activity, resulting in its therapeutic benefits .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is stable and maintains its efficacy over extended periods In vitro and in vivo studies have demonstrated that this compound can improve appetite and nutritional status in cancer patients over an 8-week treatment period .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to improve appetite and reduce nausea . At higher doses, it can cause adverse effects such as dizziness, drowsiness, and changes in mood . These threshold effects highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

This compound is involved in multiple metabolic pathways. It undergoes extensive metabolism by various P450 enzyme isoforms . The primary metabolic pathway involves the oxidation of this compound to produce hydroxylic and carboxylic analogues . These metabolites are further processed and excreted from the body. The metabolic pathways of this compound play a crucial role in determining its pharmacokinetics and therapeutic efficacy.

Transport and Distribution

This compound is transported and distributed within cells and tissues through the endocannabinoid system . It is absorbed from the gastrointestinal tract when administered orally and reaches peak plasma concentrations within 2 hours . This compound’s distribution is influenced by its interaction with cannabinoid receptors, which are widely distributed throughout the body . This interaction affects its localization and accumulation in various tissues.

Subcellular Localization

The subcellular localization of this compound is primarily within the central nervous system, where it interacts with CB1R and CB2R receptors . These receptors are abundant in the hippocampus and amygdala, regions responsible for memory storage and emotional regulation . This compound’s localization to these areas is crucial for its therapeutic effects, including pain relief and mood modulation.

Properties

IUPAC Name

3-hydroxy-1,1,7,7a-tetramethyl-1a,2,3,6,7,7b-hexahydrocyclopropa[a]naphthalen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-8-5-9(16)6-10-12(17)7-11-13(14(11,2)3)15(8,10)4/h6,8,11-13,17H,5,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMYSFNKELLWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C2C1(C3C(C3(C)C)CC2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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